(S)-N'-Nitrosonornicotine-5-carboxylic Acid
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Overview
Description
(S)-N’-Nitrosonornicotine-5-carboxylic Acid is a chemical compound that belongs to the family of nitrosamines Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N’-Nitrosonornicotine-5-carboxylic Acid typically involves the nitration of nornicotine followed by carboxylation. The nitration process can be carried out using nitric acid under controlled conditions to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of (S)-N’-Nitrosonornicotine-5-carboxylic Acid may involve large-scale nitration and carboxylation processes. These processes require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N’-Nitrosonornicotine-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products
Scientific Research Applications
(S)-N’-Nitrosonornicotine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-N’-Nitrosonornicotine-5-carboxylic Acid involves its interaction with cellular components at the molecular level. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects. The compound’s ability to interact with specific molecular targets, such as enzymes involved in DNA repair and replication, is a key area of research .
Comparison with Similar Compounds
Similar Compounds
N’-Nitrosonornicotine: A related compound with similar nitrosamine structure but lacking the carboxylic acid group.
Nitrosopyrrolidine: Another nitrosamine with a simpler structure.
Nitrosomorpholine: A structurally similar compound with a morpholine ring.
Uniqueness
(S)-N’-Nitrosonornicotine-5-carboxylic Acid is unique due to the presence of both nitroso and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various scientific disciplines .
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
LHWMJVSDDYACRF-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)N=O)C2=CC(=CN=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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